![molecular formula C11H9N3OS2 B2991291 7,9-Dimethyl-2-sulfanylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol CAS No. 326891-39-8](/img/structure/B2991291.png)

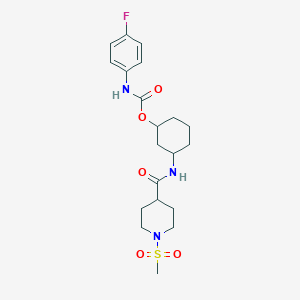

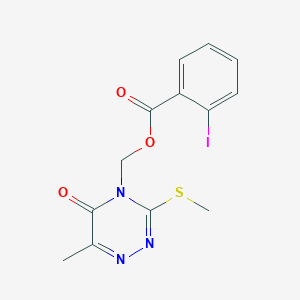

7,9-Dimethyl-2-sulfanylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7,9-Dimethyl-2-sulfanylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” is a chemical compound that belongs to the class of thienopyrimidine derivatives . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . Another synthetic strategy involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis

The molecular structure of “7,9-Dimethyl-2-sulfanylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” is characterized by the presence of a thienopyrimidine core, which is a fused ring system containing a thiophene and a pyrimidine ring . The compound also contains a pyrido group, two methyl groups at positions 7 and 9, a sulfanyl group at position 2, and a hydroxyl group at position 4 .Aplicaciones Científicas De Investigación

Peptide/Protein Synthesis

A study by Ohkawachi et al. (2020) introduced sulfanylmethyl-installed dimethylaminopyridine, which has an acidic thiol group similar to aryl thiols due to zwitterion formation. This compound is utilized as an additive for native chemical ligation in peptide synthesis, showcasing the potential utility of sulfur-containing pyrido[3',2':4,5]thieno[3,2-d]pyrimidin derivatives in creating cyclic peptides and advancing protein synthesis techniques (Ohkawachi et al., 2020).

Antimicrobial Activity

Derivatives of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been synthesized and evaluated for their antimicrobial properties. Paronikyan et al. (2016) developed a single-step synthesis method for sulfanyl-substituted derivatives, which demonstrated regioselective alkylation and significant antimicrobial activity against both Gram-positive and Gram-negative bacteria (Paronikyan et al., 2016).

Anticancer Properties

A novel series of thieno[2, 3-d] pyrimidine derivatives has been identified for their anticancer activity. Ghorab and Alsaid (2016) synthesized compounds that showed promising in vitro anticancer activity against human breast cancer cell lines, with some compounds exhibiting higher activity than the reference drug Doxorubicin (Ghorab & Alsaid, 2016).

Kinase Inhibition for Cancer Therapy

Loidreau et al. (2015) reported on the design, synthesis, and evaluation of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as inhibitors for Ser/Thr kinases, a class of enzymes involved in the regulation of cell division and cancer progression. Their research indicates that specific derivatives selectively inhibit kinases, presenting a new avenue for therapeutic development (Loidreau et al., 2015).

Direcciones Futuras

Thienopyrimidine derivatives, including “7,9-Dimethyl-2-sulfanylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol”, hold a unique place in medicinal chemistry and drug development . Future research may focus on exploring their potential biological activities, developing more efficient synthetic methods, and designing new derivatives with improved properties .

Propiedades

IUPAC Name |

11,13-dimethyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS2/c1-4-3-5(2)12-10-6(4)7-8(17-10)9(15)14-11(16)13-7/h3H,1-2H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVMGGGHBQSQHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=S)N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2991211.png)

![7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione](/img/structure/B2991218.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2991221.png)

![(R)-3-(tert-butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2991222.png)

![ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2991223.png)

![Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2991228.png)